

Thalidomide-4-Br: A Technical Guide to Structure, Synthesis, and Mechanism of Action

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Compound of Interest		
Compound Name:	Thalidomide-4-Br	
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Introduction

Thalidomide, a compound with a dual legacy, was first introduced as a sedative in the 1950s but was withdrawn after being identified as a potent human teratogen.[1][2] Decades later, it was repurposed for its significant immunomodulatory, anti-inflammatory, and anti-angiogenic properties, leading to its approval for treating conditions like multiple myeloma and erythema nodosum leprosum.[2][3] This revival has catalyzed extensive research into developing thalidomide analogs with enhanced therapeutic efficacy and improved safety profiles.

Thalidomide-4-Br is a derivative featuring a bromine atom on the 4-position of the phthalimide ring. Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity. This guide provides an in-depth technical overview of the chemical structure, a plausible synthetic route, and the established mechanistic framework for **Thalidomide-4-Br**, based on the well-characterized parent molecule.

Chemical Structure and Properties

Thalidomide-4-Br, systematically named 3-(4-bromo-1,3-dioxoisoindolin-2-yl)piperidine-2,6-dione, is a chiral molecule containing a glutarimide ring linked to a 4-brominated phthalimide moiety. The structural details and computed chemical properties are summarized below.



Chemical Structure

The 2D chemical structure of **Thalidomide-4-Br** is presented below:

Figure 1: 2D Structure of **Thalidomide-4-Br** (Image of the 2D chemical structure of 3-(4-bromo-1,3-dioxoisoindolin-2-yl)piperidine-2,6-dione)

Data Presentation: Chemical and Physical Properties

The following table summarizes key identifiers and computed physicochemical properties for **Thalidomide-4-Br**.

Property	Value	Reference
IUPAC Name	3-(4-bromo-1,3-dioxoinden-2-yl)piperidine-2,6-dione	[4]
Molecular Formula	C13H9BrN2O4	[4]
Molecular Weight	337.13 g/mol	[4]
Exact Mass	335.97967 Da	[4]
Canonical SMILES	C1CC(=O)NC(=O)C1N2C(=O) C3=C(C2=O)C(=CC=C3)Br	[4]
InChIKey	RPTALCIPFOKEGE- UHFFFAOYSA-N	[4]
XLogP3-AA	1.2	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	1	[4]

Synthesis of Thalidomide-4-Br

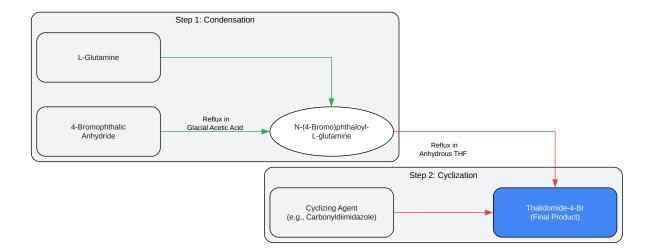
While specific literature detailing the synthesis of **Thalidomide-4-Br** is scarce, a robust synthetic route can be proposed based on established methods for creating thalidomide and its



analogs.[3][5][6] The most direct approach involves a two-step process: the formation of N-phthaloyl-L-glutamine from a brominated precursor, followed by a cyclization reaction.

Synthetic Workflow

The logical workflow for the synthesis is outlined below. This process begins with the reaction of 4-Bromophthalic anhydride and L-glutamine to form an intermediate, which is then cyclized to yield the final product.





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A plausible two-step synthesis workflow for Thalidomide-4-Br.

Experimental Protocol

This protocol describes a representative method for the synthesis of **Thalidomide-4-Br**.

Step 1: Synthesis of N-(4-Bromo)phthaloyl-L-glutamine

- Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Bromophthalic anhydride (1.0 eq) and L-glutamine (1.05 eq).
- Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of anhydride).
- Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The
 reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is
 typically complete within 4-6 hours.
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add cold water to precipitate the product.
- Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water followed by cold ethanol to remove residual acetic acid and unreacted starting materials.
- Drying: Dry the white to off-white solid product under vacuum to yield N-(4-Bromo)phthaloyl-L-glutamine. The product can be used in the next step without further purification if TLC shows sufficient purity.

Step 2: Cyclization to Thalidomide-4-Br

• Reagents & Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the N-(4-Bromo)phthaloyl-L-glutamine (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF).



- Cyclizing Agent: Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the suspension with stirring.[7]
- Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
- Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the THF.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) or by flash column chromatography on silica gel to yield pure **Thalidomide-4-Br**.

Spectroscopic and Analytical Data

Characterization of the final product is essential to confirm its identity and purity. The following table presents the expected spectroscopic data for **Thalidomide-4-Br**, extrapolated from data for thalidomide and its analogs.[3][5][8][9]



Analysis Type	Expected Observations
¹H NMR (DMSO-d₅)	δ (ppm): ~11.1 (s, 1H, -NH), 7.8-8.1 (m, 3H, Ar-H), ~5.1 (dd, 1H, chiral C-H), 2.0-2.9 (m, 4H, -CH ₂ CH ₂ -). The aromatic signals will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
¹³ C NMR (DMSO-d ₆)	δ (ppm): ~173, ~170, ~167 (C=O carbons), 120-140 (aromatic carbons, including a C-Br signal), ~49 (chiral C-H), ~31, ~22 (aliphatic -CH ₂ -carbons).
IR (KBr, cm ⁻¹)	~3200 (N-H stretch), ~1770 and ~1700 (asymmetric and symmetric C=O stretch of imide), ~1680 (C=O stretch of amide), ~1600 (C=C aromatic stretch), C-Br stretch in the fingerprint region.
Mass Spec (ESI)	Expected m/z for [M+H]+: 336.9873; [M+Na]+: 358.9692. The spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (19Br and 81Br in ~1:1 ratio).

Mechanism of Action and Biological Signaling

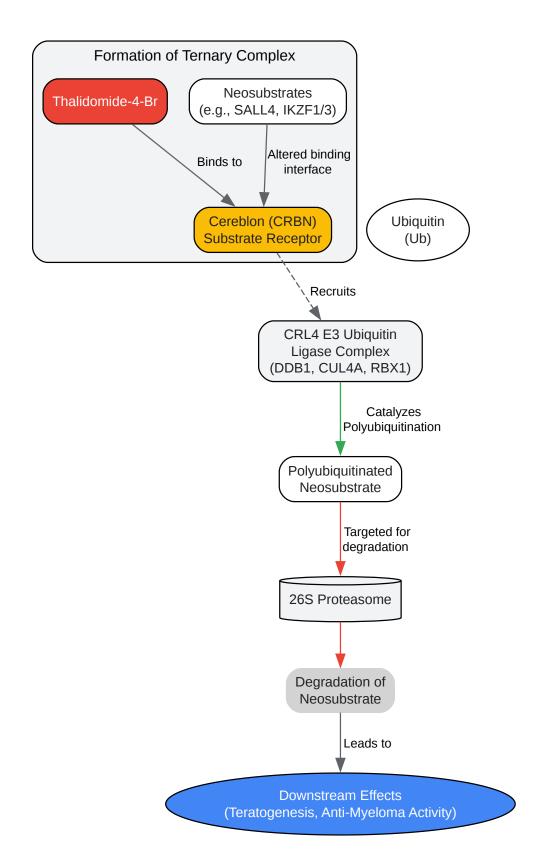
The therapeutic and teratogenic effects of thalidomide and its derivatives are mediated through their binding to the protein Cereblon (CRBN).[10][11] CRBN acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). The binding of a thalidomide analog alters the substrate specificity of the CRL4^CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."

Key neosubstrates identified include the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[10][11] The degradation of Ikaros and Aiolos is linked to the anti-myeloma and immunomodulatory effects, while the degradation of SALL4 is strongly associated with the teratogenic effects observed in limb development.[10] It is highly probable that **Thalidomide-4-Br** follows the same mechanism of action.



Signaling Pathway Diagram

The diagram below illustrates the molecular mechanism of action for a thalidomide analog.





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Proposed mechanism of action for **Thalidomide-4-Br** via the CRL4^CRBN E3 ligase complex.

Conclusion

Thalidomide-4-Br represents a structurally straightforward modification of a clinically significant parent molecule. This guide provides a comprehensive technical framework for its synthesis, characterization, and biological mechanism. The provided synthetic protocol offers a viable route for its preparation in a laboratory setting. Furthermore, understanding its mechanism of action through the well-established Cereblon-mediated degradation of neosubstrates is critical for predicting its potential therapeutic and toxicological profile. Further research is necessary to isolate and characterize **Thalidomide-4-Br** and quantitatively assess its biological activity in relevant assays to determine if the 4-bromo substitution offers any advantages over existing thalidomide analogs.

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